molecular formula C26H30N2O4 B15250201 N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide CAS No. 85832-58-2

N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide

Cat. No.: B15250201
CAS No.: 85832-58-2
M. Wt: 434.5 g/mol
InChI Key: WIRYJMRIMTWICK-UHFFFAOYSA-N
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Description

N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is an anthraquinone derivative featuring two hexanamide groups at the 1,4-positions of the anthracene core.

Properties

CAS No.

85832-58-2

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-(hexanoylamino)-9,10-dioxoanthracen-1-yl]hexanamide

InChI

InChI=1S/C26H30N2O4/c1-3-5-7-13-21(29)27-19-15-16-20(28-22(30)14-8-6-4-2)24-23(19)25(31)17-11-9-10-12-18(17)26(24)32/h9-12,15-16H,3-8,13-14H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

WIRYJMRIMTWICK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C2C(=C(C=C1)NC(=O)CCCCC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Reaction Conditions

Critical parameters for synthesis include:

Step Reagents Conditions Yield
Birch ReductionLi, NH₃, THFRoom temperatureHigh
Friedel-CraftsAcyl chloride, AlCl₃Reflux, inert atmosphereModerate
AcylationHexanoyl chloride, pyridineCH₂Cl₂, overnight stirring~90%

The use of NaBH₄ as a reducing agent in intermediate steps (e.g., converting quinones to diols) significantly impacts product yield .

Structural Analysis

The compound’s molecular formula is C₂₆H₃₀N₂O₄ (molecular weight: 434.5 g/mol) . Its structure features:

  • A central 9,10-dioxoanthracene core.

  • Two hexanamide groups attached at positions 1 and 4.

  • Hydrogen bonding and π–π stacking interactions in solid-state conformations .

Key spectroscopic data includes:

  • SMILES : CCCCCC(=O)NC1=C2C(=C(C=C1)NC(=O)CCCCC)C(=O)C3=CC=CC=C3C2=O .

  • InChI : 1S/C26H30N2O4/c1-3-5-7-13-21(29)27-19-15-16-20(28-22(30)14-8-6-4-2)24-23(19)25(31)17-11-9-10-12-18(17)26(24)32/h9-12,15-16H,3-8,13-14H2,1-2H3,(H,27,29)(H,28,30) .

Comparative Analysis of Related Compounds

Compound Key Features Applications
1,4-dimethoxyanthracene-9,10-dioneMethoxy groups at positions 1 and 4Quinonoid dye intermediates
9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetateAcetyl-protected hydroxyl groupsPrecursor to aminoanthraquinones
N,N'-Dihexanamide derivativeHexanamide substituentsEnhanced solubility/bioavailability

This compound’s hexanamide groups distinguish it from simpler anthraquinone derivatives, improving its suitability for biological assays and industrial applications .

Research Findings

  • Yield Optimization : Reaction time and solvent choice critically influence purity. For example, acetylation in CH₂Cl₂ with pyridine achieves >90% yield .

  • Mechanistic Insights : Friedel-Crafts acylation introduces electron-withdrawing groups, enhancing electrophilic substitution reactivity .

  • Biological Potential : Analogous aminoanthraquinones (e.g., 2-(butylamino)anthracene-9,10-dione) show cytotoxic activity, suggesting this compound’s derivatives may exhibit similar properties .

Scientific Research Applications

N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of 1,4-disubstituted anthraquinones. Key structural analogs and their properties are summarized below:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide Hexanamide ~464.5 (estimated) Not reported Hypothesized: Bioactivity, energy storage
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate Acetate 324.28 236.2–237.0 Antimicrobial, anticancer agent
N,N'-(9,10-Dioxo-9,10-diyl)bis(2,2,2-trifluoroacetamide) Trifluoroacetamide 430.25 260–261 Not specified (electron-deficient amide)
N,N'-(1,4-Anthraquinonediyl)bis(4-methoxybenzamide) 4-Methoxybenzamide 506.51 Not reported Dye intermediates, potential bioactivity
Me3N-Pr-DAAQ (bis-trimethylaminium propan-1-aminium) Quaternary ammonium salts ~999.6 187 High solubility in electrolytes for batteries

Key Differences in Properties

  • Solubility: The hexanamide derivative likely exhibits higher solubility in organic solvents (e.g., DCM, THF) compared to the diacetate (water/ethanol-soluble) or charged analogs like Me3N-Pr-DAAQ (soluble in polar electrolytes) . Trifluoroacetamide derivatives (e.g., compound 2e in ) show reduced solubility due to strong electron-withdrawing effects .
  • Electronic Effects: Hexanamide’s electron-donating alkyl chains contrast with the electron-withdrawing trifluoroacetamide groups, influencing redox potentials in electrochemical applications . Quaternary ammonium salts (e.g., Me3N-Pr-DAAQ) enhance ionic conductivity, making them superior for redox flow batteries compared to neutral amides .
  • Bioactivity: Diacetate derivatives (e.g., compound 7) exhibit strong cytotoxicity against MCF-7 and Hep-G2 cells (IC₅₀ 1.1–14.0 µg/mL) . The hexanamide analog may show modified bioactivity due to lipophilic side chains enhancing membrane permeability. Aminoanthraquinones with butylamine substituents (e.g., 3a) demonstrate potent anticancer activity, suggesting that alkylamide groups could similarly interact with biological targets .

Biological Activity

N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is a synthetic compound derived from the anthracene family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 286.30 g/mol
  • CAS Number : 31719-70-7
  • LogP : 2.74960

The compound features a dioxoanthracene backbone with two hexanamide side chains, which may influence its solubility and interaction with biological systems.

Anticancer Properties

Research indicates that compounds related to anthracene derivatives exhibit significant anticancer properties. For instance, studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

Case Study : A study on similar compounds demonstrated their efficacy in inhibiting cell proliferation in breast cancer cell lines. The mechanism involved the modulation of cell cycle regulators and induction of apoptosis via mitochondrial pathways .

Antimicrobial Activity

Anthracene derivatives have also been explored for their antimicrobial properties. The presence of the dioxo group is believed to enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Research Findings : A comparative study on various anthraquinone derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing promising antimicrobial activity .

The mechanisms through which this compound exerts its biological effects include:

  • ROS Generation : Induction of oxidative stress leading to cellular damage.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Antimicrobial Action : Disruption of microbial cell membranes.

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight286.30 g/mol
LogP2.74960
CAS Number31719-70-7
Biological ActivityObservations
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacteria

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